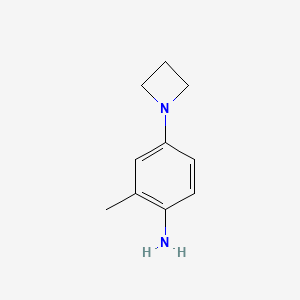

4-(Azetidin-1-yl)-2-methylaniline

Vue d'ensemble

Description

4-(Azetidin-1-yl)-2-methylaniline is a chemical compound with the CAS Number: 344405-51-2 .

Synthesis Analysis

The synthesis of azetidinone derivatives has been reported in various studies. For instance, a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis . Another study reported the synthesis of new azetidinone derivatives by cycloaddition of α-chloroacetyl chloride with the Schiff bases derived from sulfa drugs .Molecular Structure Analysis

The molecular weight of 4-(Azetidin-1-yl)-2-methylaniline is 148.21 . The InChI Code is 1S/C9H12N2/c10-8-2-4-9(5-3-8)11-6-1-7-11/h2-5H,1,6-7,10H2 .Chemical Reactions Analysis

Azetidinone derivatives have been utilized in chemical synthesis, particularly in the construction of bicyclic beta-lactam carboxylic esters. These derivatives play a crucial role in tandem Ireland-Claisen rearrangement and ring-closing alkene metathesis processes.Physical And Chemical Properties Analysis

4-(Azetidin-1-yl)-2-methylaniline is a solid substance at room temperature .Applications De Recherche Scientifique

Azetidine as a Synthon for Biologically Important Compounds

Azetidine derivatives, particularly azetidin-2-ones, are recognized for their utility in synthesizing a wide range of organic molecules. These compounds serve as versatile intermediates for the synthesis of aromatic beta-amino acids, peptides, polyamines, and other biologically significant molecules. The beta-lactam synthon method utilizes the strain energy and selective bond cleavage of the beta-lactam ring for the synthesis of target molecules lacking the beta-lactam structure, demonstrating the chemical diversity and utility of azetidine derivatives in drug synthesis and organic chemistry (Deshmukh et al., 2004).

Potential Antidepressant and Nootropic Agents

Research on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone has highlighted the potential of azetidine derivatives as central nervous system (CNS) active agents. Certain azetidinones exhibited significant antidepressant activity, and their structural modification provided insights into developing potent and safe CNS active compounds for therapeutic use (Thomas et al., 2016).

Antimicrobial Applications

Azetidine derivatives have been synthesized and evaluated for their antimicrobial activity. The structural modification of azetidin-2-ones has led to compounds with promising antibacterial and antifungal activities, suggesting the potential of these derivatives in addressing microbial resistance (Ansari & Lal, 2009). Further studies have focused on the synthesis of azetidinone derivatives from chalcone, with several compounds displaying significant antibacterial activities against various bacterial strains (Chopde et al., 2012).

Applications in Organic Synthesis

The exploration of azetidine derivatives as building blocks in organic synthesis has led to the development of novel methodologies for constructing mono- and spirocyclic beta-lactams and other functionalized target structures. These studies demonstrate the versatility of azetidine derivatives in facilitating diverse chemical transformations, thereby contributing to the synthesis of biologically relevant compounds (Dao Thi et al., 2016).

Mécanisme D'action

While the specific mechanism of action for 4-(Azetidin-1-yl)-2-methylaniline is not mentioned in the search results, azetidinone derivatives have been reported to exhibit a variety of biological activities. For instance, Ximelagatran, a member of the drug class of direct thrombin inhibitors that can be taken orally, has its effect solely related to the inhibition of thrombin .

Safety and Hazards

The safety data sheet for a related compound, 1-(4-BORONOPHENYLSULFONYL)AZETIDINE, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wash hands and face thoroughly after handling .

Orientations Futures

Azetidinone derivatives have been reported to exhibit a variety of biological activities, making them a promising area for future research. For instance, the exploration of 3-phenoxy-1,4-diarylazetidin-2-ones, structurally related to 4-(Azetidin-1-ylsulfonyl)phenylboronic acid derivatives, has led to the discovery of potent antiproliferative compounds targeting tubulin . These compounds have demonstrated significant activity in disrupting the microtubular structure in cancer cells, causing G2/M arrest and apoptosis . This underscores the potential of azetidinone derivatives in the development of new antitumor agents .

Propriétés

IUPAC Name |

4-(azetidin-1-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-7-9(3-4-10(8)11)12-5-2-6-12/h3-4,7H,2,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSQPXDQOSPHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90666336 | |

| Record name | 4-(Azetidin-1-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azetidin-1-yl)-2-methylaniline | |

CAS RN |

344405-56-7 | |

| Record name | 4-(Azetidin-1-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

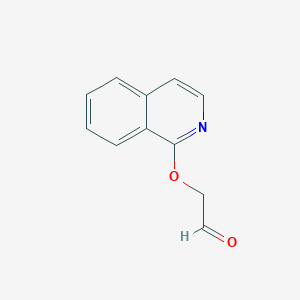

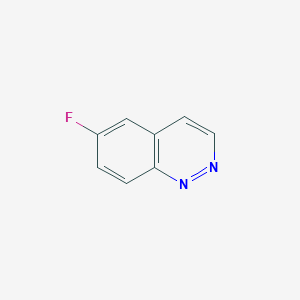

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-oxabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B1501014.png)